molecular formula C7H14O4 B2888546 Methyl 3-ethoxy-2-hydroxybutanoate CAS No. 107686-06-6

Methyl 3-ethoxy-2-hydroxybutanoate

Cat. No. B2888546
CAS RN: 107686-06-6
M. Wt: 162.185
InChI Key: RONLQXJNJZYHHK-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-2-hydroxybutanoate, also known as ethyl 3-ethoxy-2-hydroxybutyrate, is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and has a sweet, fruity odor. This compound is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

The research includes studies on the synthesis of enantiomerically pure compounds, highlighting the importance of stereochemistry in chemical synthesis. For instance, studies on the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria demonstrate the ability to achieve high enantiomeric excess, which is crucial for producing optically active pharmaceuticals and chemicals (Miya, Kawada, & Sugiyama, 1996). Similarly, the conversion of tetrose sugars to novel α‐Hydroxy acid platform molecules, including methyl vinylglycolate and methyl‐4‐methoxy‐2‐hydroxybutanoate, showcases innovative routes for producing valuable chemicals from biomass (Dusselier et al., 2013).

Wine Aroma and Food Flavor

Research on the chemical and sensory characteristics of related esters in wines provides insights into the complex interactions that contribute to wine's aroma. The study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine highlights the role of lactic acid bacteria esterase activity in modulating wine aroma, although the direct contribution to fruity aroma may be limited (Gammacurta et al., 2018).

Biodegradable Polymers and Biomaterials

Studies on the application of polyhydroxyalkanoates (PHAs) in tissue engineering materials demonstrate the use of biodegradable and biocompatible polymers for medical devices and tissue engineering applications. The synthesis and application of compounds like 3-hydroxybutanoate and its derivatives are integral to developing such biomaterials, offering alternatives to conventional plastics and enabling advancements in medical technology (Chen & Wu, 2005).

properties

IUPAC Name

methyl 3-ethoxy-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-11-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLQXJNJZYHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethoxy-2-hydroxybutanoate

CAS RN

107686-06-6
Record name methyl 3-ethoxy-2-hydroxybutanoate
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